5-(Difluoromethyl)thiophene-3-carbaldehyde
Description
5-(Difluoromethyl)thiophene-3-carbaldehyde is a fluorinated heterocyclic aldehyde featuring a thiophene backbone substituted with a difluoromethyl group at the 5-position and an aldehyde moiety at the 3-position. This compound is of significant interest in medicinal chemistry due to the unique electronic and steric effects imparted by the difluoromethyl group, which enhances metabolic stability and bioavailability compared to non-fluorinated analogs . Its structural motif is leveraged in drug design, particularly in the development of selective enzyme inhibitors, as evidenced by its inclusion in HDAC6-targeting derivatives .
Properties
Molecular Formula |
C6H4F2OS |
|---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
5-(difluoromethyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C6H4F2OS/c7-6(8)5-1-4(2-9)3-10-5/h1-3,6H |
InChI Key |
REQGAEQVIKCRNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)thiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the halogen dance reaction, which utilizes halogenated thiophenes as starting materials. For instance, the reaction of 3-chloro-2-iodothiophene with lithium diisopropylamide (LDA) can lead to the formation of rearranged lithiated intermediates, which can then be functionalized to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the use of formyl derivatives of thiophenes. These derivatives serve as the basis for the synthesis of various functionalized thiophenes, including difluoromethyl and chloromethyl thiophenes .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)thiophene-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are commonly employed.
Major Products
Oxidation: Thiophene-3-carboxylic acid derivatives.
Reduction: Thiophene-3-methanol derivatives.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
5-(Difluoromethyl)thiophene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)thiophene-3-carbaldehyde largely depends on its functional groups. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition, which can lead to the formation of new bonds and structures. The difluoromethyl group can influence the compound’s reactivity and stability by altering the electronic properties of the thiophene ring.
Comparison with Similar Compounds
Substituent Position Variations
- 5-(Difluoromethyl)thiophene-3-carbaldehyde vs. 5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde: The positional isomerism (3-carbaldehyde vs. 2-carbaldehyde) significantly alters electronic distribution and steric accessibility. The 3-carbaldehyde derivative allows for better conjugation with the thiophene ring, enhancing electrophilicity at the aldehyde group.
Fluorination Patterns
- Difluoromethyl vs. This difference impacts drug-receptor interactions; for example, -CF₃ may enhance binding affinity in hydrophobic pockets but reduce solubility .
- Difluoromethyl vs. Hydroxymethyl :
In the regioisomer 5-(hydroxy(6-oxocyclohex-1-en-1-yl)methyl)thiophene-3-carbaldehyde (5w), the hydroxymethyl group introduces polarity and hydrogen-bonding capacity but reduces metabolic stability compared to the difluoromethyl analog .
Heterocycle Modifications
- Thiophene vs. Furan :
Replacing thiophene with furan (e.g., 5-(thiophen-3-yl)furan-2-carbaldehyde) diminishes aromaticity and electron-richness, reducing electrophilicity at the aldehyde group. Thiophene’s sulfur atom also contributes to higher thermal stability and improved π-stacking interactions in biological systems .
Data Table: Structural and Functional Comparison
Biological Activity
5-(Difluoromethyl)thiophene-3-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula: C6H4F2OS
- Molecular Weight: 162.16 g/mol
- IUPAC Name: this compound
- CAS Number: 1785484-44-7
Antimicrobial Activity
Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured were indicative of its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 ± 1.2 |
| Escherichia coli | 12 ± 1.0 |
| Bacillus cereus | 10 ± 0.8 |
Anti-inflammatory Activity
Thiophene derivatives have also been studied for their anti-inflammatory effects. In vitro assays showed that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. A specific study reported that at a concentration of 10 µM, the compound significantly reduced cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound exhibits inhibitory effects on enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Cytokine Modulation: It modulates the expression of inflammatory cytokines by interfering with signaling pathways like NF-ĸB and MAPK.
- Membrane Interaction: The compound's structure allows it to penetrate microbial cell membranes, leading to disruption and cell death.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. The results indicated that this compound exhibited a higher inhibition rate against Staphylococcus aureus compared to other tested derivatives, highlighting its potential for further development as an antimicrobial agent.
Case Study 2: Anti-inflammatory Properties
In a controlled experiment involving LPS-induced inflammation in THP-1 monocytes, treatment with this compound resulted in a notable decrease in the levels of TNF-α and IL-6. This suggests that the compound could be a candidate for therapeutic applications in inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
